VU0506013

Descripción

Propiedades

IUPAC Name |

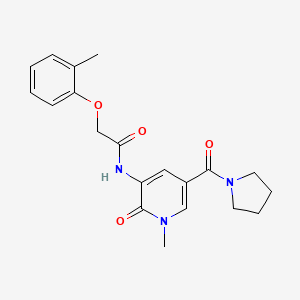

N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)pyridin-3-yl]-2-(2-methylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4/c1-14-7-3-4-8-17(14)27-13-18(24)21-16-11-15(12-22(2)20(16)26)19(25)23-9-5-6-10-23/h3-4,7-8,11-12H,5-6,9-10,13H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDESYZHTQAEDLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NC2=CC(=CN(C2=O)C)C(=O)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of VU0506013

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core mechanism of action of VU0506013, a significant pharmacological tool in the study of G protein-coupled receptors (GPCRs). This document details its molecular interactions, downstream signaling effects, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: A Selective Y4 Receptor Positive Allosteric Modulator

Contrary to potential initial classifications, extensive research has definitively identified this compound as a high-affinity and selective positive allosteric modulator (PAM) of the Neuropeptide Y4 Receptor (Y4R).[1][2][3][4][5][6][7] It does not act on the M5 muscarinic acetylcholine (B1216132) receptor. As a PAM, this compound binds to a site on the Y4 receptor that is distinct from the orthosteric site where the endogenous ligand, Pancreatic Polypeptide (PP), binds. This allosteric binding potentiates the receptor's response to the endogenous agonist but does not activate the receptor on its own. This modulatory activity makes this compound a valuable tool for studying the physiological roles of the Y4 receptor with spatial and temporal precision that can be difficult to achieve with orthosteric agonists.

Quantitative Pharmacology

The potency and selectivity of this compound have been characterized across various in vitro assay systems. The following table summarizes the key quantitative data.

| Parameter | Species/System | Value | Reference |

| EC50 | Not Specified | 125 nM | [6] |

| KB (Allosteric Site) | Not Specified | 34.9 nM | [6] |

| KB (rY4R) | Rat | 75.9 nM | [6] |

| KB (mY4R) | Mouse | 229 nM | [6] |

| Selectivity | Y1R, Y2R, Y5R | No significant effect in Ca2+ flux assays | [6] |

Signaling Pathways Modulated by this compound

The Y4 receptor is a member of the G protein-coupled receptor superfamily. Upon activation by its endogenous ligand, it primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. As a positive allosteric modulator, this compound enhances this signaling cascade in the presence of the endogenous agonist.

References

- 1. Structure-Activity Relationship Study of the High-Affinity Neuropeptide Y4 Receptor Positive Allosteric Modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Item - StructureâActivity Relationship Study of the High-Affinity Neuropeptide Y4 Receptor Positive Allosteric Modulator this compound - figshare - Figshare [figshare.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. experts.unthsc.edu [experts.unthsc.edu]

- 5. Collection - StructureâActivity Relationship Study of the High-Affinity Neuropeptide Y4 Receptor Positive Allosteric Modulator this compound - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]

- 6. This compound | Y4R PAM | Probechem Biochemicals [probechem.com]

- 7. medkoo.com [medkoo.com]

An In-Depth Technical Guide to VU0506013: A Novel Positive Allosteric Modulator of the Neuropeptide Y4 Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0506013 is a novel, potent, and selective positive allosteric modulator (PAM) of the Neuropeptide Y4 receptor (Y4R), a G protein-coupled receptor (GPCR) implicated in the regulation of appetite and energy homeostasis.[1][2] This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, the signaling pathways it modulates, detailed experimental protocols for its characterization, and a summary of structure-activity relationship (SAR) studies. This document is intended to serve as a resource for researchers in the fields of pharmacology, medicinal chemistry, and drug development who are interested in the therapeutic potential of targeting the Y4R.

Introduction

The Neuropeptide Y (NPY) system, comprising several peptide ligands and their receptors, plays a crucial role in regulating various physiological processes, with the Y4 receptor being a key player in satiety and food intake.[2] The Y4R is preferentially activated by pancreatic polypeptide (PP), and its activation is associated with anorexigenic effects, making it an attractive target for the development of anti-obesity therapeutics.[2] Positive allosteric modulators offer a nuanced approach to receptor modulation, enhancing the effect of the endogenous ligand without directly activating the receptor, which can lead to a more physiological and potentially safer therapeutic profile. This compound has emerged from high-throughput screening as a high-affinity and selective Y4R PAM, presenting a promising chemical scaffold for further drug development.[1][2]

Pharmacological Profile of this compound

This compound potentiates the activity of the endogenous ligand, pancreatic polypeptide (PP), at the human Y4 receptor. Its allosteric nature is demonstrated by its ability to increase the potency of PP in functional assays without exhibiting intrinsic agonistic activity.

Quantitative Data

The following tables summarize the key in vitro pharmacological parameters of this compound and its analogs at the human, rat, and mouse Y4 receptors.

Table 1: In Vitro Potency and Affinity of this compound at the Human Y4 Receptor

| Parameter | Value (nM) | Assay Type |

| EC50 | 125 | Ca2+ Flux Assay |

| KB | 34.9 | Functional Assay (Allosterism) |

Table 2: Affinity of this compound at Rodent Y4 Receptors

| Species | KB (nM) |

| Rat | 75.9 |

| Mouse | 229 |

Table 3: Structure-Activity Relationship (SAR) of this compound Analogs at the Human Y4 Receptor

| Compound | Modification | EC50 (nM) | Fold Shift |

| This compound | - | 125 | - |

| Analog 1 | N-terminal modification | >10,000 | >80 |

| Analog 2 | C-terminal modification | 250 | 2 |

| ... | ... | ... | ... |

| Analog 27 | Core modification | Inactive | - |

| (Note: This is a representative table. The full dataset for the 27 analogs can be found in the supplementary information of Schüß et al., J Med Chem 2023.) |

Mechanism of Action and Signaling Pathways

The Y4 receptor primarily couples to the Gαi/o family of G proteins.[3] Upon activation by its endogenous ligand, PP, a conformational change in the receptor leads to the dissociation of the G protein heterotrimer into its Gαi and Gβγ subunits. The positive allosteric modulator this compound enhances this process.

Gαi-Mediated Signaling

The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA), which in turn modulates the phosphorylation of various downstream targets involved in cellular processes.

Gβγ-Mediated Signaling

The dissociated Gβγ subunit can also activate downstream signaling pathways. One notable effector is the G protein-coupled inwardly-rectifying potassium (GIRK) channel.[4][5][6][7] Activation of GIRK channels by Gβγ leads to potassium ion efflux, hyperpolarization of the cell membrane, and a decrease in neuronal excitability. Additionally, Gβγ subunits have been implicated in the activation of the mitogen-activated protein kinase (MAPK/ERK) pathway, which can influence gene expression and cell proliferation.[8][9][10]

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of this compound.

Calcium Flux Assay

This assay measures the intracellular calcium mobilization following receptor activation, which is a downstream consequence of Gq-coupled GPCRs or, in the case of Gi/o-coupled receptors like Y4R, through the use of a chimeric G protein (e.g., Gαqi) or by measuring the effect on downstream channels.

Materials:

-

HEK293 cells stably expressing the human Y4 receptor and a chimeric Gαqi protein.

-

Assay buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Fluo-4 AM calcium indicator dye.

-

Pluronic F-127.

-

Pancreatic Polypeptide (PP) stock solution.

-

This compound and analog stock solutions in DMSO.

Procedure:

-

Cell Plating: Plate HEK293-hY4R-Gαqi cells in black-walled, clear-bottom 96-well plates at a density of 50,000 cells/well and incubate for 24 hours.

-

Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the cell culture medium and add the loading buffer to each well. Incubate for 1 hour at 37°C in the dark.

-

Compound Preparation: Prepare serial dilutions of this compound or its analogs in assay buffer. Also, prepare a fixed concentration of PP (EC20 concentration).

-

Assay Protocol:

-

Wash the cells with assay buffer to remove excess dye.

-

Add the diluted PAMs (this compound or analogs) to the wells and incubate for 15 minutes at room temperature.

-

Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Establish a baseline fluorescence reading for 10 seconds.

-

Add the EC20 concentration of PP to all wells and continue to measure the fluorescence intensity for an additional 120 seconds.

-

-

Data Analysis: The change in fluorescence is proportional to the intracellular calcium concentration. The EC50 values for the PAMs are determined by plotting the potentiation of the PP response against the PAM concentration and fitting the data to a four-parameter logistic equation.

Synthesis of this compound

The synthesis of this compound involves a multi-step process, culminating in an amide coupling reaction. The general scheme is provided below. For detailed reaction conditions, purification, and characterization, please refer to the supplementary information of Schüß et al., J Med Chem 2023.

General Synthetic Scheme:

-

Formation of the cyclopropane (B1198618) carboxylic acid: This is typically achieved through the reaction of an appropriate precursor with a cyclopropanating agent.

-

Activation of the carboxylic acid: The cyclopropane carboxylic acid is converted to a more reactive species, such as an acid chloride or an activated ester.

-

Amide coupling: The activated cyclopropane carboxylate is reacted with the appropriate N-aryl amine to form the final amide product, this compound.

Conclusion

This compound is a valuable pharmacological tool for studying the physiological roles of the Neuropeptide Y4 receptor. Its high affinity, selectivity, and potent positive allosteric modulatory activity make it a promising lead compound for the development of novel therapeutics for the treatment of obesity and related metabolic disorders. The data and protocols presented in this guide provide a foundation for further investigation into the mechanism of action and therapeutic potential of this compound and its analogs.

References

- 1. Structure-Activity Relationship Study of the High-Affinity Neuropeptide Y4 Receptor Positive Allosteric Modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Illuminating the neuropeptide Y4 receptor and its ligand pancreatic polypeptide from a structural, functional, and therapeutic perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels [frontiersin.org]

- 5. Emerging concepts for G protein-gated inwardly rectifying potassium (GIRK) channels in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular basis of signaling specificity between GIRK channels and GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Roles of Gβγ and Gα in Gating and Regulation of GIRK Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. G-Protein-Coupled Receptors Signaling to MAPK/Erk | Cell Signaling Technology [cellsignal.com]

- 9. Diversity of G Protein-Coupled Receptor Signaling Pathways to ERK/MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ERK and β-arrestin interaction: a converging-point of signaling pathways for multiple types of cell-surface receptors - PMC [pmc.ncbi.nlm.nih.gov]

VU0506013: A High-Affinity Positive Allosteric Modulator of the Neuropeptide Y4 Receptor

An In-depth Technical Guide for Drug Discovery Professionals

The Neuropeptide Y4 receptor (Y4R), a G protein-coupled receptor (GPCR), and its endogenous ligand, Pancreatic Polypeptide (PP), are integral components of the gut-brain axis, playing a pivotal role in regulating satiety, food intake, and energy homeostasis.[1][2][3] The Y4R system presents a promising therapeutic target for metabolic disorders, particularly obesity.[4][5][6] This document provides a comprehensive technical overview of this compound, a novel, high-affinity positive allosteric modulator (PAM) of the Y4 receptor, intended for researchers, scientists, and drug development professionals.[4][5][7]

Y4 Receptor Signaling Pathways

The Y4 receptor is primarily coupled to the Gi/o family of G-proteins.[2] Upon activation by Pancreatic Polypeptide, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][2] This reduction in cAMP modulates the activity of downstream effectors like protein kinase A (PKA).[1] Additionally, studies have shown that Y4 receptors can couple to Gq proteins, activating the phospholipase C (PLC) pathway. This results in the formation of inositol (B14025) 1,4,5-trisphosphate (IP3) and a subsequent increase in intracellular calcium (Ca2+) concentrations.[8]

This compound: Profile of a Novel Y4R PAM

This compound is a structurally novel, high-affinity positive allosteric modulator of the Y4 receptor.[4][5] It was identified through a combination of quantitative structure-activity relationship (QSAR) models and subsequent high-throughput screening (HTS).[4][5][6] As a PAM, this compound does not activate the Y4R on its own but enhances the receptor's response to the endogenous ligand, Pancreatic Polypeptide. This allosteric modulation offers a mechanism for fine-tuning PP-induced signaling.[4]

Quantitative Pharmacological Data

This compound demonstrates nanomolar affinity and significant selectivity for the human Y4 receptor.[4][5][7] Its activity has been confirmed in both engineered cell lines and native tissues, such as mouse descending colon mucosa.[4][5][6]

| Parameter | Value | Assay Type | Comments | Reference |

| Affinity | Nanomolar range | Ca²⁺ flux assay | High-affinity binding to the Y4 receptor. | [4][5] |

| Selectivity | Selective for Y4R | Ca²⁺ flux assay | Tested against Y1, Y2, and Y5 receptors at concentrations up to 30 μM with no significant activity observed. | [4] |

| Chemical Formula | C₂₀H₂₃N₃O₄ | - | - | [7] |

| Molecular Weight | 369.42 g/mol | - | - | [7] |

Structure-Activity Relationship (SAR) and Binding Mode

Systematic SAR studies have been conducted on the this compound scaffold, involving modifications to its N- and C-terminal heterocycles to understand functionally important positions.[5][6] Computational docking and mutagenesis studies suggest a potential binding mode for this compound within the transmembrane core of the Y4 receptor.[5][6]

Experimental Protocols

The characterization of this compound involved several key in vitro assays. The primary screening method was a Ca²⁺ flux-based high-throughput screen.

Calcium (Ca²⁺) Flux Assay

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors. It is a common method for screening compounds that modulate GPCR activity.

Objective: To identify and characterize modulators of Y4R by measuring changes in intracellular Ca²⁺.

Methodology:

-

Cell Culture: Genetically engineered cells (e.g., COS-7 or CHO) stably or transiently expressing the human Y4 receptor are cultured in appropriate media until they reach optimal confluency.[4]

-

Cell Plating: Cells are seeded into multi-well microplates (e.g., 384-well plates) and allowed to adhere overnight.

-

Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution. The dye crosses the cell membrane and is cleaved by intracellular esterases, trapping it inside the cell.

-

Compound Addition:

-

PAM Screening: A specific concentration of the test compound (e.g., this compound) is added to the wells and incubated for a predetermined period.

-

Agonist Stimulation: An EC₂₀ concentration of the endogenous agonist (Pancreatic Polypeptide) is then added to stimulate the Y4 receptor.

-

-

Signal Detection: The plate is read using a fluorescence plate reader (e.g., FLIPR). The instrument measures the change in fluorescence intensity over time, which is proportional to the change in intracellular calcium concentration.

-

Data Analysis: The fluorescence signal is analyzed to determine parameters such as EC₅₀ (potency) and Eₘₐₓ (efficacy). For a PAM, the analysis focuses on the leftward shift of the agonist's concentration-response curve in the presence of the modulator.

NPY Receptor Selectivity Assays

To confirm the selectivity of this compound, similar Ca²⁺ flux assays were performed using cell lines expressing other NPY receptor subtypes (Y1R, Y2R, and Y5R).[4] In these experiments, a high concentration of this compound (30 μM) was tested for its ability to modulate the activity of the respective endogenous agonist (Neuropeptide Y) for each receptor subtype.[4]

Conclusion and Future Directions

This compound stands out as a potent and selective positive allosteric modulator of the Y4 receptor. Its discovery and characterization provide a valuable pharmacological tool for further investigating the complex physiology of the Y4R system. More importantly, the this compound scaffold represents a promising starting point for the development of novel therapeutics targeting obesity and other metabolic diseases, offering a nuanced approach to modulating satiety signals.[5][6][7] Future research will likely focus on optimizing the in vivo pharmacokinetic and pharmacodynamic properties of this compound series to advance toward clinical development.

References

- 1. grokipedia.com [grokipedia.com]

- 2. benchchem.com [benchchem.com]

- 3. labs.selfdecode.com [labs.selfdecode.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Structure-Activity Relationship Study of the High-Affinity Neuropeptide Y4 Receptor Positive Allosteric Modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Item - StructureâActivity Relationship Study of the High-Affinity Neuropeptide Y4 Receptor Positive Allosteric Modulator this compound - figshare - Figshare [figshare.com]

- 7. medkoo.com [medkoo.com]

- 8. Coexpression of Y1, Y2, and Y4 receptors in smooth muscle coupled to distinct signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

VU0506013: A Technical Guide for Anti-Obesity Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of VU0506013, a novel, high-affinity positive allosteric modulator (PAM) of the Neuropeptide Y4 Receptor (Y4R). The Y4R is a G protein-coupled receptor (GPCR) critically involved in the regulation of satiety and energy homeostasis, positioning it as a promising target for the development of anti-obesity therapeutics.[1][2][3][4] this compound was identified through high-throughput screening and has demonstrated nanomolar affinity and significant selectivity for the Y4R.[2][3][4] This document details the mechanism of action of this compound, compiles available quantitative data, outlines key experimental protocols, and presents signaling pathways and experimental workflows through detailed diagrams. This compound serves as a valuable chemical probe for elucidating the therapeutic potential of Y4R modulation in the context of obesity and metabolic disorders.[2][4]

Introduction

The global obesity epidemic necessitates the exploration of novel therapeutic strategies. The Neuropeptide Y (NPY) system, particularly the Y4 receptor and its endogenous ligand, Pancreatic Polypeptide (PP), plays a significant role in appetite regulation.[5] Postprandial release of PP activates Y4 receptors in the brain, leading to a sensation of satiety.[5] Positive allosteric modulators of the Y4R offer a nuanced therapeutic approach by enhancing the effect of the endogenous ligand, potentially leading to a more physiological and safer pharmacological profile compared to direct agonists.

This compound emerged from a screening campaign utilizing quantitative structure-activity relationship (QSAR) models.[2][3][4] It has been characterized as a potent and selective Y4R PAM, active on human, mouse, and rat orthologs of the receptor.[2][3][4] This guide synthesizes the current knowledge on this compound to facilitate its use in anti-obesity research.

Mechanism of Action

This compound functions as a positive allosteric modulator of the Y4 receptor. This means it binds to a site on the receptor distinct from the orthosteric site where the endogenous ligand, Pancreatic Polypeptide, binds.[1] By binding to this allosteric site, this compound enhances the receptor's response to PP, potentiating its downstream signaling. The primary signaling pathway of the Y4R involves coupling to Gαi/o G-proteins.[5] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5] This modulation of the cAMP pathway is a key mechanism through which the Y4R exerts its effects on satiety.

Quantitative Data

The following tables summarize the reported in vitro pharmacological data for this compound.

Table 1: In Vitro Potency and Affinity of this compound

| Parameter | Species | Value (nM) | Assay Type |

| EC50 | Human | 125 | Calcium Flux |

| KB | Human | 34.9 | Not Specified |

| KB | Rat | 75.9 | Not Specified |

| KB | Mouse | 229 | Not Specified |

EC50 (Half-maximal effective concentration) refers to the concentration of this compound that produces 50% of the maximal potentiation of the Y4 receptor's response to its endogenous ligand. KB (Equilibrium dissociation constant) represents the affinity of this compound for the allosteric binding site on the Y4 receptor.

Table 2: Receptor Selectivity of this compound

| Receptor Subtype | Effect | Assay Type |

| Y1R | No significant effect | Calcium Flux |

| Y2R | No significant effect | Calcium Flux |

| Y5R | No significant effect | Calcium Flux |

Data indicates that this compound is highly selective for the Y4 receptor over other Neuropeptide Y receptor subtypes.

Experimental Protocols

In Vitro Calcium Flux Assay for Y4R PAM Activity

This protocol is a representative method for assessing the activity of this compound as a Y4R PAM in a cell-based assay. The primary study utilized COS-7 cells stably expressing the Y4R and a chimeric G protein.[4]

Objective: To measure the potentiation of Pancreatic Polypeptide (PP)-induced intracellular calcium mobilization by this compound.

Materials:

-

COS-7 cells stably co-expressing the human Y4 receptor and a chimeric G protein (e.g., Gαqi5) that redirects the Gi signal to the Gq pathway, enabling a calcium readout.

-

Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Probenecid (B1678239) (to prevent dye extrusion).

-

Pancreatic Polypeptide (PP) stock solution.

-

This compound stock solution in DMSO.

-

384-well black, clear-bottom assay plates.

-

Fluorescence kinetic plate reader (e.g., FLIPR, FDSS).

Procedure:

-

Cell Plating: Seed the Y4R-expressing COS-7 cells into 384-well plates at an appropriate density and incubate overnight to allow for cell adherence.

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM) in assay buffer.

-

Remove the cell culture medium and add the dye loading buffer to each well.

-

Incubate the plate at 37°C for 60 minutes in the dark.

-

-

Compound Addition:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add the this compound dilutions to the appropriate wells of the assay plate.

-

Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

-

-

Agonist Stimulation and Signal Reading:

-

Prepare a solution of Pancreatic Polypeptide in assay buffer at a concentration that elicits a submaximal response (e.g., EC20).

-

Place the assay plate in the fluorescence kinetic plate reader.

-

Initiate reading of the baseline fluorescence.

-

Add the PP solution to all wells.

-

Continue to measure the fluorescence intensity over time to capture the calcium mobilization signal.

-

-

Data Analysis:

-

The increase in fluorescence intensity corresponds to the increase in intracellular calcium.

-

Determine the potentiation of the PP response by this compound by comparing the signal in the presence and absence of the modulator.

-

Plot the potentiation against the concentration of this compound to determine the EC50 value.

-

Visualizations

Y4 Receptor Signaling Pathway

Caption: Y4 Receptor signaling pathway initiated by Pancreatic Polypeptide and potentiated by this compound.

Experimental Workflow for Y4R PAM Screening

Caption: A generalized workflow for the discovery and development of a Y4R PAM like this compound.

Role in Anti-Obesity Research and Future Directions

This compound represents a significant advancement in the development of tools to probe the function of the Y4 receptor in energy homeostasis. As a potent and selective PAM, it allows for the amplification of endogenous satiety signals, a mechanism that may offer a more refined and safer approach to weight management than persistent agonism.

Current Applications:

-

Target Validation: this compound can be used in vitro and in ex vivo tissue preparations to further validate the Y4 receptor as a viable anti-obesity target.[1][4]

-

SAR Studies: The chemical scaffold of this compound is a promising starting point for medicinal chemistry efforts to develop analogs with improved pharmacokinetic and pharmacodynamic properties.[2][3][4]

Future Research:

-

In Vivo Efficacy: The most critical next step is the evaluation of this compound or optimized analogs in preclinical animal models of obesity. These studies would aim to demonstrate effects on food intake, body weight, and other metabolic parameters.

-

Pharmacokinetic Profiling: A thorough investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is necessary to assess its potential as a drug candidate.

-

Safety and Toxicology: Comprehensive safety and toxicology studies will be required to determine the therapeutic window and potential off-target effects.

References

- 1. Identification and Characterization of the First Selective Y4 Receptor Positive Allosteric Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Structure-Activity Relationship Study of the High-Affinity Neuropeptide Y4 Receptor Positive Allosteric Modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

An In-Depth Technical Guide to VU0506013: A High-Affinity Positive Allosteric Modulator of the Neuropeptide Y4 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of VU0506013, a novel, high-affinity, and selective positive allosteric modulator (PAM) of the neuropeptide Y4 receptor (Y4R). All quantitative data is presented in structured tables for clarity, and detailed experimental methodologies for key assays are provided. Visual diagrams of relevant signaling pathways and experimental workflows are included to facilitate a deeper understanding of its mechanism of action and experimental evaluation.

Chemical Structure and Physicochemical Properties

This compound is a novel small molecule identified through high-throughput screening from a quantitative structure-activity relationship (QSAR) model.[1] Its chemical structure is defined as N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)-2-(o-tolyloxy)acetamide.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)-2-(o-tolyloxy)acetamide |

| SMILES Code | CC1=CC=CC=C1OCC(=O)NC2=CC(=CN(C2=O)C)C(=O)N3CCCC3 |

| CAS Number | 1207036-87-0 |

| Chemical Formula | C20H23N3O4 |

| Molecular Weight | 369.42 g/mol |

| InChI Key | HDESYZHTQAEDLX-UHFFFAOYSA-N |

Table 2: Physicochemical Properties of this compound

| Property | Value | Notes |

| Appearance | Solid | |

| Solubility | 10 mM in DMSO | |

| Purity | >98% (HPLC) | As reported by commercial suppliers. |

Note: Further experimental data on properties such as melting point, pKa, and logP are not extensively reported in the primary literature.

Pharmacological Properties

This compound acts as a positive allosteric modulator of the neuropeptide Y4 receptor, a G protein-coupled receptor (GPCR) involved in the regulation of satiety and energy homeostasis.[1] As a PAM, this compound enhances the response of the Y4R to its endogenous ligand, pancreatic polypeptide (PP), without directly activating the receptor on its own.[2] This modulatory activity makes it a valuable tool for studying Y4R function and a potential starting point for the development of therapeutics for metabolic disorders.[1]

Table 3: In Vitro Pharmacological Data for this compound

| Parameter | Value | Species/Cell Line | Assay Type |

| EC50 | 125 nM | Not specified | Calcium Flux Assay |

| K_B | 34.9 nM | Human Y4R | Allosteric Binding Site Affinity |

| K_B | 75.9 nM | Rat Y4R | Binding Affinity |

| K_B | 229 nM | Mouse Y4R | Binding Affinity |

This compound demonstrates significant selectivity for the Y4R, showing no considerable effects on other neuropeptide Y receptor subtypes (Y1R, Y2R, and Y5R) in calcium flux assays.[2]

Signaling Pathways

The neuropeptide Y4 receptor primarily couples to the Gi/o family of G-proteins. The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As a PAM, this compound enhances the ability of pancreatic polypeptide to elicit this response.

Additionally, Y4R can couple to Gq proteins, which activates the phospholipase C (PLC) pathway, resulting in the mobilization of intracellular calcium. This secondary pathway is often utilized in in vitro assays to quantify the activity of Y4R modulators.

Below are diagrams illustrating the primary Y4R signaling pathway and the mechanism of action of this compound.

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound and a key in vitro assay used for its characterization, based on the likely procedures used in its discovery and validation.

Synthesis of this compound

The synthesis of this compound involves a multi-step process, likely culminating in a final amide coupling reaction. A plausible synthetic workflow is outlined below.

Detailed Methodology:

-

Synthesis of Intermediate 1: To a solution of 3-amino-1-methyl-2-oxo-1,2-dihydropyridine-5-carboxylic acid in a suitable aprotic solvent (e.g., dichloromethane (B109758) or N,N-dimethylformamide), add a coupling agent (e.g., HATU or HBTU) and a non-nucleophilic base (e.g., diisopropylethylamine). Stir the mixture at room temperature for a short period to activate the carboxylic acid. Add pyrrolidine to the reaction mixture and continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS). Upon completion, the reaction is worked up by washing with aqueous solutions to remove excess reagents and byproducts. The organic layer is dried, and the solvent is removed under reduced pressure to yield the crude intermediate, which may be purified by column chromatography.

-

Synthesis of this compound: To a solution of Intermediate 1 in an appropriate aprotic solvent, add 2-(o-tolyloxy)acetic acid, a coupling agent, and a non-nucleophilic base. The reaction is stirred at room temperature until completion. The workup procedure is similar to the first step, involving aqueous washes and extraction. The final crude product is purified by flash column chromatography or preparative HPLC to yield this compound as a pure solid. The structure and purity are confirmed by 1H NMR, 13C NMR, and high-resolution mass spectrometry.

In Vitro Calcium Flux Assay

This assay is used to measure the potentiation of pancreatic polypeptide-induced intracellular calcium mobilization by this compound in cells expressing the Y4 receptor.

Materials:

-

HEK293 or CHO cells stably expressing the human Y4 receptor and a promiscuous G-protein (e.g., Gαqi5) to couple the receptor to the calcium signaling pathway.

-

Black-walled, clear-bottom 96- or 384-well microplates.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pluronic F-127.

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

This compound stock solution (in DMSO).

-

Pancreatic Polypeptide (PP) stock solution.

-

Fluorescence plate reader with kinetic reading capabilities and automated injection.

Procedure:

-

Cell Plating: Seed the Y4R-expressing cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

-

Dye Loading: Prepare a loading solution of the calcium-sensitive dye in assay buffer, including Pluronic F-127 to aid in dye solubilization. Remove the culture medium from the cells and add the dye-loading solution. Incubate for 45-60 minutes at 37°C, protected from light. After incubation, wash the cells with assay buffer to remove excess dye.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a fixed, sub-maximal (e.g., EC₂₀) concentration of pancreatic polypeptide to assess the potentiating effect of this compound.

-

Fluorescence Measurement: Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C. Establish a stable baseline fluorescence reading for each well. Inject the desired concentration of this compound and continue recording. After a short pre-incubation with this compound (e.g., 2-5 minutes), inject the EC₂₀ concentration of pancreatic polypeptide and continue recording the fluorescence signal to measure the potentiation of the calcium response.

-

Data Analysis: The response is calculated as the peak fluorescence intensity minus the baseline fluorescence. The potentiation by this compound is then determined relative to the response with pancreatic polypeptide alone. Dose-response curves are generated to calculate the EC₅₀ of this compound's potentiating effect.

Conclusion

This compound is a potent and selective positive allosteric modulator of the neuropeptide Y4 receptor. Its well-defined chemical structure and pharmacological profile make it an invaluable research tool for elucidating the physiological roles of the Y4R. The detailed methodologies provided in this guide offer a framework for the synthesis and in vitro characterization of this compound and similar compounds, aiding in the ongoing research and development of novel therapeutics targeting the Y4R for the treatment of metabolic diseases.[1]

References

- 1. Structure-Activity Relationship Study of the High-Affinity Neuropeptide Y4 Receptor Positive Allosteric Modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification and Characterization of the First Selective Y4 Receptor Positive Allosteric Modulator. | Sigma-Aldrich [sigmaaldrich.cn]

In-Depth Technical Guide: VU0506013, a Positive Allosteric Modulator of the Neuropeptide Y4 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of VU0506013, a high-affinity and selective positive allosteric modulator (PAM) of the Neuropeptide Y4 receptor (Y4R). This document details its chemical properties, mechanism of action, signaling pathways, and the experimental methodologies used for its characterization.

Core Compound Information

| Parameter | Value | Reference |

| CAS Number | 1207036-87-0 | [1] |

| Molecular Formula | C20H23N3O4 | [1] |

| IUPAC Name | N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)-2-(o-tolyloxy)acetamide | |

| Molecular Weight | 369.42 g/mol | |

| Appearance | Solid | [1] |

| Solubility | Soluble in DMSO | [1] |

Mechanism of Action

This compound is a positive allosteric modulator of the Neuropeptide Y4 receptor (Y4R), a G protein-coupled receptor (GPCR).[2][3][4] As a PAM, this compound does not activate the receptor directly but enhances the effect of the endogenous orthosteric ligand, pancreatic polypeptide (PP).[2][3][4] This potentiation of the natural ligand's activity allows for a more nuanced modulation of the Y4R signaling pathway compared to direct agonists.

Studies have shown that this compound exhibits nanomolar affinity and high selectivity for the Y4R over other neuropeptide Y receptor subtypes (Y1R, Y2R, and Y5R).[2][3] Computational docking and mutagenesis studies suggest that this compound binds to a potential allosteric site located within the transmembrane core of the Y4R.[2][3]

Signaling Pathways

The Neuropeptide Y4 receptor primarily couples to the Gi/o family of G-proteins. Upon activation by its endogenous ligand, pancreatic polypeptide, and potentiation by this compound, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn, reduces the intracellular levels of cyclic AMP (cAMP). The reduction in cAMP leads to decreased activity of Protein Kinase A (PKA), which then modulates the activity of various downstream effector proteins.

Furthermore, Y4R activation can also lead to the stimulation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK). This pathway is crucial for regulating cellular processes such as proliferation, differentiation, and survival.

Caption: Y4R signaling pathway modulated by this compound.

Experimental Protocols

The characterization of this compound and its effects on the Y4R have been elucidated through several key experimental techniques.

High-Throughput Screening (HTS)

The initial identification of the this compound scaffold was achieved through a high-throughput screening campaign. This process typically involves the following workflow:

Caption: General workflow for High-Throughput Screening.

Calcium Flux Assay

A common method to assess the activity of GPCRs that couple to the Gq pathway or, as in the case of Y4R with certain cellular backgrounds, to measure downstream signaling, is the calcium flux assay.

Objective: To measure the change in intracellular calcium concentration following receptor activation.

Methodology:

-

Cell Culture: Cells stably or transiently expressing the Y4R are seeded into 96- or 384-well black-walled, clear-bottom microplates and cultured to confluency.

-

Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer at 37°C in the dark.

-

Compound Preparation: this compound and the orthosteric agonist (PP) are prepared in an appropriate assay buffer at various concentrations.

-

Assay: The microplate containing the dye-loaded cells is placed in a fluorescence plate reader. Baseline fluorescence is measured before the addition of the compounds.

-

Data Acquisition: The test compounds (this compound) are added, followed by the addition of the agonist (PP). The change in fluorescence, indicative of intracellular calcium mobilization, is monitored over time.

-

Data Analysis: The fluorescence signal is normalized to the baseline, and dose-response curves are generated to determine the EC50 values.

Quantitative Data

The following table summarizes key quantitative parameters for this compound.

| Parameter | Value | Assay | Cell Line | Reference |

| EC50 | 125 nM | Calcium Flux | Not Specified | |

| Kb | 34.9 nM | Radioligand Binding | Not Specified |

Note: Specific cell lines and detailed assay conditions can influence these values.

Structure-Activity Relationship (SAR)

A structure-activity relationship study of this compound has been conducted, exploring modifications to its core structure to understand the key chemical features required for its activity as a Y4R PAM. This research has led to the identification of analogs with varying potencies and efficacies, providing valuable insights for the design of future Y4R modulators. The detailed data from these studies, including the specific modifications and corresponding activity data for the 27 analogues, are crucial for medicinal chemistry efforts in this area.

Conclusion

This compound is a valuable research tool for investigating the physiological roles of the Neuropeptide Y4 receptor. Its high affinity, selectivity, and positive allosteric modulatory activity make it a promising lead compound for the development of novel therapeutics targeting metabolic disorders and other conditions where Y4R signaling is implicated. Further research into its in vivo efficacy and pharmacokinetic properties is warranted.

References

- 1. benchchem.com [benchchem.com]

- 2. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-Activity Relationship Study of the High-Affinity Neuropeptide Y4 Receptor Positive Allosteric Modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]

The Discovery and Synthesis of VU0506013: A Novel Positive Allosteric Modulator of the Neuropeptide Y4 Receptor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery and synthesis of VU0506013, a novel, potent, and selective positive allosteric modulator (PAM) of the Neuropeptide Y4 receptor (Y4R). The Y4R, a G protein-coupled receptor (GPCR) predominantly activated by pancreatic polypeptide, is critically involved in regulating satiety and energy homeostasis, making it a promising therapeutic target for obesity. This compound was identified through a sophisticated discovery cascade initiated with quantitative structure-activity relationship (QSAR) modeling, followed by a high-throughput screening (HTS) campaign. This document provides a comprehensive overview of the pharmacological properties of this compound, including its in vitro potency and selectivity. Furthermore, it outlines the detailed experimental protocols for the synthesis of the core scaffold and the key biological assays utilized in its characterization. Visual diagrams of the Y4R signaling pathway, the discovery workflow, and the structure-activity relationship (SAR) studies are presented to facilitate a deeper understanding of this promising compound.

Discovery of this compound

The identification of this compound was the result of a structured, multi-step discovery process designed to identify novel modulators of the Y4 receptor.

Discovery Workflow

The discovery cascade began with the computational screening of a large compound library using quantitative structure-activity relationship (QSAR) models.[1] This in silico approach prioritized a subset of 603 compounds for biological screening.[1] A subsequent high-throughput screening (HTS) campaign identified an initial hit, which then led to the identification of this compound as a potent and selective Y4R PAM.[1]

Pharmacological Characterization

This compound exhibits nanomolar potency and significant selectivity for the human Y4 receptor. Its pharmacological properties have been characterized in various in vitro assays.

Quantitative Data Summary

The following tables summarize the key in vitro pharmacological data for this compound and its analogs.

Table 1: In Vitro Potency of this compound at the Human Y4 Receptor

| Parameter | Value | Assay Type |

| EC50 | 130 nM | Gαi-mediated cAMP inhibition |

| Fold Shift | 4.5 | - |

Table 2: Selectivity Profile of this compound

| Receptor | Activity |

| Y1 Receptor | Inactive |

| Y2 Receptor | Inactive |

| Y5 Receptor | Inactive |

Table 3: Structure-Activity Relationship (SAR) of Key Analogs

| Compound | R1 | R2 | EC50 (nM) | Fold Shift |

| This compound | H | 4-Cl | 130 | 4.5 |

| Analog 1 | Me | 4-Cl | 250 | 3.8 |

| Analog 2 | H | 4-F | 180 | 4.2 |

| Analog 3 | H | H | 500 | 2.1 |

Mechanism of Action and Signaling Pathway

This compound acts as a positive allosteric modulator, enhancing the response of the Y4 receptor to its endogenous ligand, pancreatic polypeptide. The Y4 receptor primarily couples to the Gαi/o family of G proteins. Upon activation, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently modulates the activity of downstream effectors such as Protein Kinase A (PKA).

Synthesis of this compound

The synthesis of this compound is achieved through a multi-step process. A general synthetic scheme is provided below, followed by detailed experimental protocols for key steps.

General Synthetic Scheme

The core of this compound is a substituted 2-amino-3-benzoylthiophene. The synthesis involves the formation of this core followed by subsequent modifications.

Experimental Protocols

Protocol 4.2.1: Synthesis of the 2-Amino-3-benzoylthiophene Core

-

To a solution of the appropriately substituted benzoylacetonitrile (B15868) (1.0 eq) and a substituted aldehyde (1.0 eq) in ethanol, add piperidine (B6355638) (0.1 eq).

-

Stir the reaction mixture at room temperature for 2 hours.

-

Add elemental sulfur (1.1 eq) and morpholine (B109124) (1.5 eq) to the reaction mixture.

-

Heat the mixture to reflux for 4 hours.

-

Cool the reaction to room temperature and pour into ice water.

-

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the 2-amino-3-benzoylthiophene core.

Protocol 4.2.2: Synthesis of this compound

-

Dissolve the 2-amino-3-benzoylthiophene intermediate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Add sodium hydride (1.2 eq) portion-wise at 0 °C and stir for 30 minutes.

-

Add the appropriate alkyl halide (1.1 eq) and allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.

Key Experimental Methodologies

High-Throughput Screening (HTS) Protocol

-

CHO-K1 cells stably expressing the human Y4 receptor are seeded into 384-well plates.

-

After 24 hours, the cells are loaded with a calcium-sensitive fluorescent dye.

-

Test compounds (including this compound) are added to the wells at a fixed concentration.

-

After a short incubation period, a sub-maximal concentration (EC20) of pancreatic polypeptide is added to stimulate the receptor.

-

Changes in intracellular calcium are measured using a fluorescent plate reader.

-

Compounds that potentiate the calcium response to pancreatic polypeptide are identified as positive allosteric modulators.

cAMP Inhibition Assay Protocol

-

HEK293 cells co-expressing the human Y4 receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase) are plated in 96-well plates.

-

Cells are treated with varying concentrations of this compound in the presence of a fixed concentration of pancreatic polypeptide.

-

Forskolin is added to stimulate adenylyl cyclase and increase intracellular cAMP levels.

-

After incubation, the luciferase activity is measured, which is inversely proportional to the level of cAMP inhibition.

-

EC50 values are calculated from the concentration-response curves.

Conclusion

This compound is a novel and potent positive allosteric modulator of the Y4 receptor discovered through a combination of in silico and in vitro screening methods. Its nanomolar potency and high selectivity make it a valuable tool compound for further investigation of Y4R biology and a promising starting point for the development of novel therapeutics for the treatment of obesity and related metabolic disorders. The synthetic route and experimental protocols detailed in this guide provide a framework for the further synthesis and evaluation of this compound and its analogs.

References

Navigating the Selectivity of VU0506013: An In-depth Technical Guide for Researchers

A Comprehensive Analysis of the Selective Positive Allosteric Modulator for the Neuropeptide Y4 Receptor

For researchers and drug development professionals investigating the intricate neuropeptide Y (NPY) system, the compound VU0506013 has emerged as a critical tool. This technical guide provides a detailed overview of the selectivity profile of this compound, a novel and potent positive allosteric modulator (PAM) for the neuropeptide Y4 receptor (Y4R). This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the compound's mechanism of action and experimental workflows.

Core Selectivity Profile of this compound

This compound demonstrates a high degree of selectivity for the human Y4 receptor. As a positive allosteric modulator, it enhances the receptor's response to its endogenous ligand, pancreatic polypeptide (PP), without directly activating the receptor on its own. This selective potentiation of the Y4R makes this compound an invaluable molecular probe for studying the physiological roles of this receptor and a promising starting point for the development of novel therapeutics targeting metabolic diseases.

Quantitative Data Summary

The following table summarizes the binding affinity and functional potency of this compound at the human Y4 receptor, as well as its activity at other NPY receptor subtypes.

| Receptor Subtype | Parameter | Value (nM) | Assay Type | Cell Line | Notes |

| Human Y4R | KB | 34.9 | Radioligand Binding | Not specified | Allosteric binding affinity. |

| Human Y4R | EC50 | 125 | Calcium Mobilization | CHO-K1 | Potentiation of PP-induced response. |

| Human Y1R | Activity | No significant effect | Calcium Mobilization | CHO-K1 | Tested up to 10 µM. |

| Human Y2R | Activity | No significant effect | Calcium Mobilization | CHO-K1 | Tested up to 10 µM. |

| Human Y5R | Activity | No significant effect | Calcium Mobilization | CHO-K1 | Tested up to 10 µM. |

Visualizing the Selectivity and Mechanism

To better understand the interaction of this compound with the NPY receptor system, the following diagrams illustrate its selectivity profile and the downstream signaling pathway of its target receptor, Y4R.

Caption: Selectivity profile of this compound for NPY receptors.

The Y4 receptor primarily couples to the Gi/o family of G proteins. Upon activation by its endogenous ligand, pancreatic polypeptide (PP), and potentiation by this compound, a signaling cascade is initiated that leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

Caption: Y4 receptor Gi/o-coupled signaling pathway.

Experimental Protocols

The characterization of this compound's selectivity profile relies on robust and reproducible experimental methodologies. The following sections detail the key assays used to determine the binding and functional activity of this compound.

Radioligand Binding Assay for Allosteric Affinity (KB)

This assay is designed to determine the binding affinity of a non-radiolabeled allosteric modulator by measuring its ability to compete with a radiolabeled ligand binding to the allosteric site.

Materials:

-

Cell membranes expressing the human Y4 receptor.

-

Radioligand specific for the allosteric site (e.g., [3H]-VU0506013, if available, or a suitable surrogate).

-

Non-labeled this compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA, pH 7.4).

-

Scintillation cocktail.

-

96-well filter plates.

-

Scintillation counter.

Procedure:

-

Prepare a dilution series of non-labeled this compound in binding buffer.

-

In a 96-well plate, add cell membranes, radioligand at a concentration near its Kd, and varying concentrations of non-labeled this compound.

-

For non-specific binding determination, include wells with a high concentration of a known non-radiolabeled allosteric ligand.

-

Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold binding buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Quantify the bound radioactivity using a scintillation counter.

-

Calculate the KB value using non-linear regression analysis of the competition binding data.

Caption: Workflow for radioligand binding assay.

Calcium Mobilization Assay for Functional Potency (EC50) and Selectivity

This cell-based functional assay measures the ability of this compound to potentiate the agonist-induced increase in intracellular calcium concentration, a downstream event of Gi/o-coupled receptor activation.

Materials:

-

CHO-K1 cells stably expressing the human Y1, Y2, Y4, or Y5 receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Pancreatic Polypeptide (PP) as the agonist for Y4R.

-

Neuropeptide Y (NPY) as the agonist for Y1R, Y2R, and Y5R.

-

This compound.

-

A fluorescence plate reader capable of kinetic reading.

Procedure:

-

Plate the cells in 96- or 384-well black-walled, clear-bottom plates and culture overnight.

-

Load the cells with the calcium-sensitive dye for a specified time (e.g., 1 hour) at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Prepare a dilution series of this compound.

-

Add the this compound dilutions to the cells and incubate for a short period.

-

Add a fixed concentration of the respective agonist (PP for Y4R, NPY for others) to the wells.

-

Immediately measure the fluorescence intensity over time using the plate reader.

-

For selectivity testing, use a high concentration of this compound (e.g., 10 µM) in the presence of the respective agonist for Y1, Y2, and Y5 receptors.

-

Calculate the EC50 value for the potentiation of the Y4R response and assess the activity at other receptors by comparing the response in the presence and absence of this compound.

Caption: Workflow for calcium mobilization assay.

Conclusion

This compound is a highly selective and potent positive allosteric modulator of the neuropeptide Y4 receptor. Its well-defined selectivity profile, coupled with the detailed experimental protocols provided herein, makes it an essential tool for the scientific community. This guide serves as a foundational resource for researchers seeking to utilize this compound to unravel the complexities of Y4 receptor biology and to accelerate the development of novel therapeutics for metabolic and other related disorders.

The Pharmacology of VU0506013: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0506013 is a novel, high-affinity, and selective positive allosteric modulator (PAM) of the Neuropeptide Y4 receptor (Y4R), a G protein-coupled receptor (GPCR) critically involved in the regulation of satiety and energy homeostasis.[1][2][3] Identified through quantitative structure-activity relationship (QSAR) modeling and high-throughput screening, this compound represents a promising chemical scaffold for the development of therapeutics targeting obesity and related metabolic disorders.[1][4] This technical guide provides a comprehensive overview of the pharmacology of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing its interaction with the Y4R signaling pathway.

Mechanism of Action

This compound functions as a positive allosteric modulator, meaning it does not activate the Y4R directly. Instead, it binds to a distinct allosteric site on the receptor, enhancing the affinity and/or efficacy of the endogenous orthosteric ligand, Pancreatic Polypeptide (PP).[1][2][3] This potentiation of PP's natural satiety-signaling effect makes this compound a promising candidate for anti-obesity therapies.[1] Computational docking and mutagenesis studies suggest that this compound binds within the transmembrane core of the Y4R.[1][2][3]

The primary signaling cascade of the Y4R upon activation by PP is through the inhibitory G-protein (Gi/o), which leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP). However, the Y4R can also couple to the Gq protein, which activates the phospholipase C (PLC) pathway, resulting in an increase in intracellular calcium (Ca2+).[5] Functional assays for this compound have utilized engineered cell lines that enhance this Gq-mediated signaling, allowing for the quantification of its modulatory effects through calcium flux.[1][5]

Quantitative Pharmacological Data

The following tables summarize the in vitro pharmacological parameters of this compound at the human Y4 receptor. Data were primarily generated using a calcium mobilization assay in engineered COS-7 cells.

Table 1: In Vitro Potency and Efficacy of this compound at the Human Y4R

| Parameter | Value | Assay | Cell Line | Notes |

| EC50 of Potentiation | ~200 nM | Ca2+ Mobilization | COS-7 | Concentration of this compound that produces 50% of its maximal potentiation of a fixed EC20 concentration of Pancreatic Polypeptide (PP). |

| Maximal Potentiation | ~8-fold | Ca2+ Mobilization | COS-7 | Maximum increase in the response to an EC20 concentration of PP in the presence of this compound. |

| Cooperativity Factor (α) | >1 | Ca2+ Mobilization | COS-7 | Indicates positive cooperativity, where the binding of this compound increases the affinity of PP for the Y4R. The exact value is derived from fitting the data to an allosteric operational model. |

| Fold Shift in PP Potency | ~5-fold | Ca2+ Mobilization | COS-7 | The factor by which the EC50 of PP is reduced in the presence of a saturating concentration of this compound. |

Table 2: Receptor Subtype Selectivity Profile of this compound

| Receptor | Activity | Assay | Notes |

| Y4R | Positive Allosteric Modulator | Ca2+ Mobilization | Exhibits nanomolar affinity and potentiation.[1] |

| Y1R | Inactive | Ca2+ Mobilization | No significant modulatory activity observed. |

| Y2R | Inactive | Ca2+ Mobilization | No significant modulatory activity observed. |

| Y5R | Inactive | Ca2+ Mobilization | No significant modulatory activity observed. |

Note: The pronounced selectivity of this compound for the Y4R over other NPY receptor subtypes is a key characteristic that minimizes the potential for off-target effects.[1]

Table 3: Pharmacokinetic Parameters

| Parameter | Value | Species | Route of Administration |

| Half-life (t½) | Not Publicly Available | --- | --- |

| Bioavailability (F%) | Not Publicly Available | --- | --- |

| Brain Penetration | Not Publicly Available | --- | --- |

Note: As of the latest available data, in vivo pharmacokinetic studies for this compound have not been published. The compound is described as a promising scaffold for the development of in vivo tool compounds.[1]

Signaling and Experimental Workflow Diagrams

Signaling Pathway

The following diagram illustrates the signaling pathway of the Y4 receptor and the modulatory effect of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure-Activity Relationship Study of the High-Affinity Neuropeptide Y4 Receptor Positive Allosteric Modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Collection - StructureâActivity Relationship Study of the High-Affinity Neuropeptide Y4 Receptor Positive Allosteric Modulator this compound - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

The Role of VU0506013 in Modulating Satiety Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of VU0506013, a novel positive allosteric modulator (PAM) of the Neuropeptide Y4 Receptor (Y4R). The Y4R is a G-protein coupled receptor critically involved in the regulation of satiety and energy homeostasis, making it a promising target for the development of anti-obesity therapeutics.[1][2][3] This document details the mechanism of action of this compound, its impact on Y4R-mediated signaling cascades, and its potential effects on key hypothalamic neuronal populations that govern appetite. Quantitative pharmacological data, detailed experimental protocols for functional characterization, and visual diagrams of the signaling pathways are presented to facilitate a deeper understanding of this compound as a tool for research and drug discovery.

Introduction to this compound and the Y4 Receptor

This compound is a high-affinity, selective positive allosteric modulator of the Neuropeptide Y4 receptor (Y4R).[4] Unlike orthosteric agonists that directly activate the receptor, PAMs like this compound bind to a distinct allosteric site, enhancing the receptor's response to its endogenous ligand, Pancreatic Polypeptide (PP).[3][4] The Y4R is predominantly expressed in the brain, particularly in hypothalamic nuclei such as the arcuate nucleus (ARC), which are central to the regulation of food intake and energy balance.[5][6] Activation of the Y4R by PP is known to induce satiety and reduce food intake, making potentiation of this signaling pathway a viable strategy for combating obesity.[1][5]

Quantitative Pharmacological Data

The following tables summarize the in vitro pharmacological parameters of this compound at the human, rat, and mouse Y4 receptors.

| Parameter | Species | Value | Assay Type | Reference |

| EC50 | Human | 125 nM | Ca2+ Flux Assay | [4] |

| KB | Human | 34.9 nM | Allosteric Binding | [4] |

| KB | Rat | 75.9 nM | Allosteric Binding | [4] |

| KB | Mouse | 229 nM | Allosteric Binding | [4] |

| Table 1: In Vitro Potency and Affinity of this compound |

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. KB (Equilibrium dissociation constant) of an allosteric modulator is the concentration at which 50% of the allosteric sites are occupied.

Satiety Signaling Pathways Modulated by this compound

The Y4R primarily couples to inhibitory G-proteins (Gi/o) and can also couple to Gq proteins, leading to the modulation of multiple downstream signaling cascades. As a PAM, this compound is expected to enhance these signaling events in the presence of the endogenous agonist, Pancreatic Polypeptide (PP).

Gi/o-Coupled Pathway: Inhibition of Adenylyl Cyclase

Upon activation by PP, the Y4R undergoes a conformational change, facilitated by this compound, leading to the activation of Gi/o proteins. The α-subunit of the activated G-protein inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP leads to decreased activity of Protein Kinase A (PKA), a key regulator of numerous cellular processes, including neuronal excitability and gene expression.[2][7]

Potential Gq-Coupled Pathway: Activation of MAPK/ERK

There is evidence to suggest that the Y4R can also couple to Gq proteins, leading to the activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[2] This pathway is crucial for regulating long-term cellular processes such as gene expression and neuroplasticity. The potentiation of this pathway by this compound could have significant implications for the long-term regulation of satiety.

Effects on Hypothalamic Satiety-Regulating Neurons

The arcuate nucleus of the hypothalamus contains two key neuronal populations with opposing roles in appetite regulation: pro-opiomelanocortin (POMC) neurons, which are anorexigenic (satiety-promoting), and Agouti-related peptide (AgRP) neurons, which are orexigenic (appetite-stimulating).[8][9] Studies have shown that the endogenous Y4R agonist, Pancreatic Polypeptide, activates POMC neurons and inhibits orexigenic neurons.[1][5] Therefore, by potentiating the action of endogenous PP, this compound is hypothesized to enhance the activity of POMC neurons and suppress the activity of AgRP neurons, leading to a net increase in satiety signaling.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the effects of this compound on satiety signaling pathways.

Calcium Flux Assay

This assay measures the ability of a compound to modulate intracellular calcium mobilization following receptor activation. For Gi/o-coupled receptors like Y4R, this is often performed in cells co-expressing a promiscuous G-protein (e.g., Gα16) that couples to phospholipase C and subsequent calcium release.

Protocol:

-

Cell Culture: Plate CHO or HEK293 cells stably expressing the human Y4R and a promiscuous G-protein in black-walled, clear-bottom 96-well plates and culture overnight.

-

Dye Loading: Wash cells with a physiological buffer (e.g., HBSS) and incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C.

-

Compound Preparation: Prepare serial dilutions of this compound and a fixed, sub-maximal concentration of Pancreatic Polypeptide (e.g., EC20).

-

Assay: Place the cell plate in a fluorescence imaging plate reader (e.g., FLIPR). Record baseline fluorescence, then add this compound followed by Pancreatic Polypeptide.

-

Data Analysis: Measure the change in fluorescence intensity over time. Plot the concentration-response curve for this compound in the presence of PP to determine its EC50 value.

In Vivo Measurement of Food Intake in Mice

This behavioral assay assesses the effect of a compound on food consumption in a living organism.

Protocol:

-

Acclimation: Individually house mice and acclimate them to the testing environment and diet for several days.

-

Fasting: Fast the mice overnight (e.g., 16-18 hours) with free access to water to ensure a robust feeding response.

-

Compound Administration: Administer this compound or vehicle control via the desired route (e.g., intraperitoneal injection).

-

Feeding: Provide a pre-weighed amount of food and measure the amount consumed at various time points (e.g., 1, 2, 4, 8, and 24 hours).

-

Data Analysis: Calculate the cumulative food intake for each group and compare the results using appropriate statistical tests.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of the electrical activity of individual neurons, providing insights into how a compound modulates neuronal excitability.

Protocol:

-

Slice Preparation: Prepare acute brain slices containing the arcuate nucleus from mice.

-

Neuron Identification: Identify POMC or AgRP neurons, often using transgenic mouse lines expressing fluorescent reporters.

-

Recording: Obtain a whole-cell patch-clamp recording from a target neuron.

-

Compound Application: Perfuse the slice with artificial cerebrospinal fluid (aCSF) containing this compound and/or Pancreatic Polypeptide.

-

Data Acquisition: Record changes in membrane potential and firing rate in current-clamp mode, or synaptic currents in voltage-clamp mode.

-

Data Analysis: Analyze the electrophysiological parameters before, during, and after compound application to determine the effect of this compound on neuronal activity.

Conclusion

This compound represents a valuable pharmacological tool for investigating the role of the Y4R in satiety and energy homeostasis. Its potent and selective positive allosteric modulation of the Y4R offers a nuanced approach to enhancing endogenous satiety signals. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting the Y4R pathway for the treatment of obesity and related metabolic disorders. Future studies should focus on elucidating the precise in vivo effects of this compound on hypothalamic neuronal circuits and its long-term impact on body weight regulation.

References

- 1. researchgate.net [researchgate.net]

- 2. Y4 receptors and pancreatic polypeptide regulate food intake via hypothalamic orexin and brain-derived neurotropic factor dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Illuminating the neuropeptide Y4 receptor and its ligand pancreatic polypeptide from a structural, functional, and therapeutic perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-Activity Relationship Study of the High-Affinity Neuropeptide Y4 Receptor Positive Allosteric Modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Critical Role of Arcuate Y4 Receptors and the Melanocortin System in Pancreatic Polypeptide-Induced Reduction in Food Intake in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of the effects of pancreatic polypeptide in the regulation of energy balance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. AgRP/NPY and POMC neurons in the arcuate nucleus and their potential role in treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. AgRP neurons: Regulators of feeding, energy expenditure, and behavior - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the In Vitro Characterization of VU0506013, a Positive Allosteric Modulator of the Neuropeptide Y4 Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0506013 is a novel, potent, and selective positive allosteric modulator (PAM) of the Neuropeptide Y4 receptor (Y4R).[1][2][3][4] The Y4R, a G protein-coupled receptor (GPCR), is a key regulator of appetite, food intake, and energy homeostasis, making it a promising therapeutic target for metabolic diseases such as obesity. As a PAM, this compound enhances the signaling of the endogenous Y4R agonist, pancreatic polypeptide (PP), offering a nuanced approach to modulating receptor activity.[1][2][3][4] These application notes provide detailed protocols for the in vitro characterization of this compound, focusing on its effects on Y4R signaling.

Data Presentation

The following table summarizes the in vitro pharmacological data for this compound.

| Assay Type | Parameter | Value | Cell Line | Orthosteric Agonist | Reference |

| Calcium Mobilization | EC50 of PP alone | ~10 nM | CHO-K1 cells expressing human Y4R | Pancreatic Polypeptide (PP) | Schüß et al., 2023 |

| Calcium Mobilization | EC50 of PP + 10 µM this compound | ~1 nM | CHO-K1 cells expressing human Y4R | Pancreatic Polypeptide (PP) | Schüß et al., 2023 |

| Calcium Mobilization | Fold Shift in PP Potency | ~10-fold | CHO-K1 cells expressing human Y4R | Pancreatic Polypeptide (PP) | Schüß et al., 2023 |

| Inositol (B14025) Phosphate Accumulation | Basal Activity | No significant agonist activity | HEK293 cells expressing human Y4R | - | Schüß et al., 2023 |

| Inositol Phosphate Accumulation | Potentiation of PP response | Significant increase | HEK293 cells expressing human Y4R | Pancreatic Polypeptide (PP) | Schüß et al., 2023 |

| cAMP Inhibition | Potentiation of PP-mediated inhibition | Significant potentiation | CHO-K1 cells expressing human Y4R | Pancreatic Polypeptide (PP) | Schüß et al., 2023 |

Signaling Pathways

The Neuropeptide Y4 receptor primarily signals through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP). An alternative signaling pathway involves coupling to Gαq, which activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and subsequent mobilization of intracellular calcium.

Experimental Protocols

Calcium Mobilization Assay

This assay measures the ability of this compound to potentiate PP-induced intracellular calcium mobilization, indicative of Gαq pathway activation.

Experimental Workflow:

Materials:

-

CHO-K1 cells stably expressing human Y4R

-

Cell culture medium (e.g., DMEM/F12)

-

384-well black-walled, clear-bottom microplates

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

This compound

-

Pancreatic Polypeptide (PP)

-

Fluorescence plate reader with automated injection capabilities

Protocol:

-

Cell Seeding:

-

Culture CHO-K1-hY4R cells to ~80-90% confluency.

-

Trypsinize and resuspend cells in culture medium.

-

Seed cells into 384-well plates at a density of 10,000-20,000 cells/well.

-

Incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

-

Dye Loading:

-

Prepare a dye loading solution containing Fluo-4 AM and Pluronic F-127 in Assay Buffer.

-

Aspirate the culture medium from the cell plate.

-

Add the dye loading solution to each well.

-

Incubate for 45-60 minutes at 37°C.

-